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molecular formula C9H14N2 B8681569 2-{1-Azabicyclo[2.2.2]octan-4-yl}acetonitrile

2-{1-Azabicyclo[2.2.2]octan-4-yl}acetonitrile

Cat. No. B8681569
M. Wt: 150.22 g/mol
InChI Key: XMLKGNPVGONNIJ-UHFFFAOYSA-N
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Patent
US08114891B2

Procedure details

2-(Quinuclidin-4-yl)acetyl chloride may be made by converting (quinuclidin-4-yl)methanol (vide supra) to the mesylate (methanesulfonylchloride/triethylamine in chloroform) which is then treated with sodium cyanide in dimethylformamide to form (quinuclidin-4-yl)acetonitrile. Heating this in ethanol saturated with hydrogen chloride gas produces the corresponding ethyl ester which is hydrolyzed to the acid by treatment with 6N hydrochloric acid. Finally, the acid is converted to the acid chloride as described above.
Name
2-(Quinuclidin-4-yl)acetyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][C:4]([CH2:9][C:10](Cl)=O)([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.[N:13]12CCC(CO)(CC1)CC2.S([O-])(=O)(=O)C.[C-]#N.[Na+]>CN(C)C=O>[N:1]12[CH2:8][CH2:7][C:4]([CH2:9][C:10]#[N:13])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2 |f:3.4|

Inputs

Step One
Name
2-(Quinuclidin-4-yl)acetyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCC(CC1)(CC2)CC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCC(CC1)(CC2)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)(=O)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12CCC(CC1)(CC2)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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